molecular formula C22H21NO6 B14989310 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14989310
M. Wt: 395.4 g/mol
InChI Key: NZFSDEILROPAMO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzodioxole ring and a chromen-2-one moiety, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.

    Synthesis of the Chromen-2-one Moiety: The chromen-2-one structure can be synthesized from a suitable phenol derivative through a Pechmann condensation reaction with ethyl acetoacetate.

    Coupling Reaction: The final step involves coupling the benzodioxole and chromen-2-one moieties through an acetamide linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the chromen-2-one moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the dimethyl groups, potentially altering its chemical properties.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both methoxy and dimethyl groups on the chromen-2-one moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H21NO6/c1-12-6-18(26-3)21-13(2)15(22(25)29-19(21)7-12)9-20(24)23-10-14-4-5-16-17(8-14)28-11-27-16/h4-8H,9-11H2,1-3H3,(H,23,24)

InChI Key

NZFSDEILROPAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C(=C1)OC

Origin of Product

United States

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